N-(3,3-diphenylpropyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(3,3-diphenylpropyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-17-12-13-22-21(26-17)16-23(28-22)24(27)25-15-14-20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,20H,14-15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNRPNZCRPAOBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-diphenylpropyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H24N2O2
- Molecular Weight : 348.44 g/mol
- Chemical Structure : The compound features a furo[3,2-b]pyridine core with a carboxamide group and a diphenylpropyl substituent.
- Inhibition of Tumor Growth : Research indicates that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives have shown significant inhibitory activity against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cells, suggesting a potential role in cancer therapy through apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties by modulating cytokine production and inhibiting pathways involved in inflammation .
- Neuroprotective Activity : Certain furo[3,2-b]pyridine derivatives have been evaluated for their neuroprotective effects in models of neurodegenerative diseases, indicating potential benefits in conditions like Alzheimer's disease .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antitumor Activity : A study evaluated the effectiveness of this compound against various human tumor cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent.
- Neuroprotective Effects : In a model simulating neurodegeneration, the compound demonstrated protective effects on neuronal cells exposed to oxidative stress. This suggests it could be beneficial in developing treatments for neurodegenerative diseases.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features of Comparable Furopyridine Derivatives
Key Observations:
Core Structure Variations: The target compound’s furo[3,2-b]pyridine core differs from the furo[2,3-b]pyridine derivatives in –6, which exhibit substituents at the 2-, 5-, and 6-positions. The altered ring fusion in the target compound may confer distinct electronic and steric properties, affecting binding interactions . describes a non-furopyridine scaffold but retains the 3,3-diphenylpropyl group, highlighting its utility in diverse pharmacophores for modulating solubility and target engagement .
Substituent Effects: Methyl vs. Carboxamide Linkages: The diphenylpropyl carboxamide in the target compound contrasts with cyclopropylcarbamoyl (–5) or triazole-linked () groups. Cyclopropyl moieties are often employed to restrict conformational flexibility, whereas diphenylpropyl may enhance hydrophobic interactions .
Synthetic Strategies :
- The target compound’s synthesis likely involves coupling a furo[3,2-b]pyridine-2-carboxylic acid derivative with 3,3-diphenylpropylamine, analogous to the amide bond formation in and .
- –6 utilize coupling reagents like HATU or T3P for carboxamide formation, suggesting similar methodologies could apply to the target compound .
Pharmacological Implications
While explicit activity data for the target compound is unavailable in the provided evidence, structural analogs offer insights:
- Diphenylpropyl Group : Present in both the target compound and , this group may improve membrane permeability due to high lipophilicity, though it could also increase off-target binding risks .
- Fluorophenyl Moieties : Absent in the target compound but common in –6, fluorophenyl groups are often used to enhance binding affinity via π-π interactions and metabolic stability .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3,3-diphenylpropyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide, and how can purity be validated?
- Methodology : The compound can be synthesized via multi-step reactions, including carboxamide coupling or the Ugi reaction. For example, carboxamide derivatives are often prepared by reacting activated esters (e.g., NHS esters) with amines like 3,3-diphenylpropylamine under basic conditions (DMF, DIPEA) . Purity validation requires HPLC (≥95% purity, C18 column, gradient elution with acetonitrile/water) and mass spectrometry (ESI-MS for molecular ion confirmation) .
Q. What analytical techniques are critical for structural elucidation of this compound?
- Methodology : Use H/C NMR to confirm the furopyridine core and diphenylpropyl substituents. Key signals include aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.4–2.6 ppm). X-ray crystallography (e.g., Cu-Kα radiation) resolves stereochemistry, while FT-IR identifies carboxamide C=O stretches (~1650 cm) .
Q. How can researchers screen for preliminary biological activity?
- Methodology : Conduct in vitro assays targeting receptors/enzymes relevant to the compound’s scaffold. For furopyridine derivatives, common targets include kinases or GPCRs. Use fluorescence polarization for binding affinity or enzymatic inhibition assays (e.g., luciferase-based ATP depletion for kinases) .
Advanced Research Questions
Q. What strategies optimize structure-activity relationships (SAR) for enhanced potency?
- Methodology : Systematically modify substituents on the furopyridine (e.g., methyl group at position 5) and diphenylpropyl chain. Evaluate bioactivity changes using IC measurements. For example, replacing the methyl group with halogens (Cl, F) may improve target binding . Computational docking (AutoDock Vina) predicts interactions with binding pockets .
Q. How can contradictory data in biological assays be resolved?
- Methodology : Variability may arise from impurities or assay conditions. Re-test batches with ≥98% purity (HPLC) . Validate findings across orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays). Statistical analysis (ANOVA with post-hoc tests) identifies significant outliers .
Q. What in vivo models are suitable for evaluating therapeutic efficacy?
- Methodology : For metabolic or CNS targets, use rodent models. Dose rodents (e.g., 10–50 mg/kg, oral/IP) and monitor biomarkers (e.g., plasma cytokines via ELISA) or behavioral endpoints. Include pharmacokinetic profiling (LC-MS/MS for plasma concentration) to correlate exposure with efficacy .
Q. How can solubility challenges be addressed during formulation?
- Methodology : Improve aqueous solubility via co-solvents (PEG-400, cyclodextrins) or prodrug strategies (e.g., esterification of the carboxamide). Conduct phase-solubility studies and validate stability under physiological pH (e.g., 1–72 hours in PBS at 37°C) .
Q. What assays assess metabolic stability and cytochrome P450 interactions?
- Methodology : Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Identify metabolites using high-resolution MS/MS. CYP inhibition assays (fluorogenic substrates) evaluate drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
